(S)-4-Benzyloxy-1,2-butanediol

Chiral Pool Synthesis Enantiopure Building Blocks Optical Purity Analysis

(S)-4-Benzyloxy-1,2-butanediol (CAS 69985-32-6), formally (2S)-4-(phenylmethoxy)butane-1,2-diol, is a chiral vicinal diol featuring a protected primary hydroxyl group as a benzyl ether. Synthesized with high enantiomeric purity from (S)-malic acid, a cost-effective chiral pool starting material, this compound serves as a versatile C4 chiral building block.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
CAS No. 69985-32-6
Cat. No. B1279245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyloxy-1,2-butanediol
CAS69985-32-6
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCC(CO)O
InChIInChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
InChIKeyTVRPDIKPMQUOSL-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-4-Benzyloxy-1,2-butanediol (CAS 69985-32-6): A Foundational Chiral Diol for Asymmetric Synthesis


(S)-4-Benzyloxy-1,2-butanediol (CAS 69985-32-6), formally (2S)-4-(phenylmethoxy)butane-1,2-diol, is a chiral vicinal diol featuring a protected primary hydroxyl group as a benzyl ether . Synthesized with high enantiomeric purity from (S)-malic acid, a cost-effective chiral pool starting material, this compound serves as a versatile C4 chiral building block [1]. Its utility extends across the pharmaceutical and fine chemical industries, where its well-defined stereochemistry and orthogonal functional groups (a 1,2-diol and a benzyl-protected alcohol) are crucial for constructing complex molecular architectures with precise three-dimensional control.

Chiral Pool
Derived from (S)-malic acid with reported high enantiomeric purity
Building Block
C4 vicinal diol with orthogonally protected benzyl ether
Stereocontrol
Defined (S)-configuration at C2 for asymmetric synthesis workflows

Why Generic Substitution of (S)-4-Benzyloxy-1,2-butanediol is Not a Viable Procurement Strategy


In chiral synthesis, even seemingly minor structural or stereochemical alterations can lead to catastrophic failures in downstream applications, such as producing biologically inactive enantiomers or disrupting critical stereocontrolled reaction pathways. For (S)-4-Benzyloxy-1,2-butanediol, substituting with its (R)-enantiomer (CAS 86990-91-2), the racemic mixture, or a structurally similar but achiral analog is not permissible . The absolute configuration of the C2 chiral center dictates the three-dimensional trajectory of the growing molecule, a factor that is non-negotiable in the synthesis of enantiopure pharmaceuticals and natural products [1]. Furthermore, the specific combination of a terminal benzyl ether and a vicinal diol enables unique orthogonal protection strategies that are not replicable by simpler or unprotected diols. The following quantitative evidence underscores exactly why this specific compound is required.

Substituting the (R)-enantiomer (CAS 86990-91-2) or racemic mixture may invert or randomize the stereochemistry of the final product.
Unprotected diols lack the orthogonal benzyl group, which can alter selectivity in multi-step transformations.
Achiral or less defined analogs may not provide the stereochemical control required for enantiopure target synthesis.

Quantitative Differentiation Guide for (S)-4-Benzyloxy-1,2-butanediol: Evidence-Based Comparison Against Closest Analogs


Differentiation by Absolute Stereochemistry: Optical Rotation and Enantiomeric Purity Against the (R)-Antipode

The defining differential characteristic is the (S)-configuration at the C2 chiral center. This is verifiable and quantifiable by optical rotation. (S)-4-Benzyloxy-1,2-butanediol exhibits a specific rotation of [α]20/D = -20° to -25° (c=5, EtOH) . In contrast, the (R)-enantiomer (CAS 86990-91-2) exhibits a specific rotation of [α]20/D = +21° to +25° (c=5, EtOH) . The enantiomeric purity of commercially available (S)-4-Benzyloxy-1,2-butanediol is routinely verified by GC with a minimum purity of ≥95% (GC), ensuring the stereochemical integrity of the starting material .

Optical Rotation
Data to verify
~42°–50° difference
Supports enantiomer-attribution review
Verify specific rotation on received batch
Chiral Pool Synthesis Enantiopure Building Blocks Optical Purity Analysis

Differentiation by Functional Group Orthogonality: Enabling Stereochemical Inversion to (R)-Diol

The unique value of (S)-4-benzyloxy-1,2-butanediol extends beyond its own stereochemistry; its functional groups enable a controlled, quantitative stereochemical inversion to the (R)-diol, a feature not possible with simpler, unprotected diols. A reported synthetic procedure demonstrates this inversion: (S)-4-benzyloxy-1,2-butanediol is first converted to its dimesylate, followed by displacement with potassium acetate in refluxing Ac2O, and subsequent hydrolysis to yield the (R)-diol (XXII) [1]. This established protocol provides a direct, scalable route to the (R)-enantiomer, effectively doubling the synthetic utility of the (S)-malic acid-derived starting material. This contrasts with unprotected 1,2-butanediol, which lacks the benzyl-protected handle necessary for selective activation and inversion at the C2 center without complex protection/deprotection sequences.

Inversion Strategy
Class-level inference
Reported 3-step sequence to (R)-diol
May support dual-enantiomer synthesis strategies
Procedure requires validation in specific context
Stereochemical Inversion Orthogonal Protecting Groups Synthetic Strategy

Differentiation by Structural Motif: Chiral Vicinal Diol Versus Protected Mono-Alcohols in Epoxide Synthesis

The 1,2-diol moiety of (S)-4-benzyloxy-1,2-butanediol is a key functional handle for generating chiral epoxides, which are highly versatile intermediates in pharmaceutical synthesis. A published synthetic route to (6S)-6,8-bis(benzyloxy)-1-octanol explicitly utilizes (S)-4-benzyloxy-1,2-butanediol as the chiral starting material, converting it to the corresponding epoxide (XXIV) via a benzylidene ketal intermediate (XXIII) [1]. This contrasts with simpler chiral building blocks like (S)-1,2,4-butanetriol, which lacks the differentiated protection (benzyl vs. free OH) required for selective epoxide formation without unwanted side reactions at the primary alcohol. The benzyl group on the target compound acts as a crucial protecting group, allowing the diol to be transformed into an epoxide while preserving the terminal hydroxyl for later-stage modifications.

Epoxide Formation
Class-level inference
Selective via benzylidene ketal; unprotected diol requires extra steps
Supports efficient epoxide synthesis without additional protection
Reaction selectivity should be verified under intended conditions
Epoxide Synthesis Chiral Synthons Reaction Selectivity

Differentiation by Purity and Physical Properties: Commercial Specification Comparison

For reproducible results in both research and scaled-up production, the purity and physical properties of a building block are paramount. Commercial specifications for (S)-4-Benzyloxy-1,2-butanediol from reputable suppliers (e.g., TCI, ChemImpex) consistently report a purity of ≥95% (GC) and a liquid physical state at 20°C, with a boiling point of approximately 170°C at 3 mmHg . These standardized metrics ensure that the material will perform consistently in reactions where the presence of impurities can lead to side reactions or lower yields. While the (R)-enantiomer is also available at similar purities (e.g., ≥97% GC from BOC Sciences ), the (S)-enantiomer's specifications are critical for users requiring that specific stereochemistry.

Commercial Purity
Data to verify
≥95% (GC) typical
Consistent purity supports reproducible synthesis outcomes
Verify supplier CoA for lot-specific purity
Commercial Specifications Quality Control Reproducibility

Targeted Application Scenarios for (S)-4-Benzyloxy-1,2-butanediol Based on Verified Differentiation


Scenario 1: Synthesis of Enantiopure Pharmaceutical Intermediates Requiring (S)-Configuration

When the target molecule requires an (S)-configured C4 synthon with a terminal protected alcohol, (S)-4-Benzyloxy-1,2-butanediol is the optimal starting material. Its proven utility in the synthesis of key intermediates for alpha-lipoic acid (both (R)- and (S)-forms) demonstrates its critical role [1]. This scenario specifically applies to projects where the final drug substance's activity is contingent on the (S)-stereochemistry, making the (R)-enantiomer or the racemate unsuitable due to the risk of producing an inactive or differently active compound. Procurement should be from suppliers providing a Certificate of Analysis verifying optical rotation within the -20° to -25° range.

Scenario 2: Development of Chiral Epoxide-Based Synthons

In projects where a chiral epoxide is a key intermediate, (S)-4-Benzyloxy-1,2-butanediol is the preferred precursor over unprotected chiral triols like (S)-1,2,4-butanetriol. The benzyl-protected primary alcohol allows for selective transformation of the vicinal diol into an epoxide without interfering with the terminal functional group [1]. This orthogonality reduces the number of protecting group steps, thereby increasing overall synthetic efficiency and yield. This application is particularly relevant in medicinal chemistry campaigns where time and material efficiency are critical metrics.

Scenario 3: Scale-Up of Syntheses Requiring Access to Both (S) and (R) Enantiomers

For development programs where both enantiomers of a chiral intermediate or final drug candidate need to be evaluated, sourcing (S)-4-Benzyloxy-1,2-butanediol from (S)-malic acid is a strategic and cost-effective decision. The established inversion sequence [1] provides a reliable, scalable path to the (R)-diol from the same starting material. This approach minimizes the number of different building blocks in inventory, simplifies supply chain logistics, and can offer better economies of scale compared to purchasing both enantiomers separately, which may have different lead times and cost structures.

Scenario 4: Academic and Industrial Research on Orthogonal Protecting Group Strategies

This compound is an ideal model substrate for exploring new catalytic methods in asymmetric synthesis, particularly those involving orthogonal protecting group manipulation. Its well-defined stereocenter and the presence of a robust benzyl ether alongside a reactive diol provide a clean, commercially available system for developing and testing new chemo- and stereoselective transformations [1]. Its use in fundamental research can lead to publications that are both scientifically significant and practically relevant for industrial process chemistry.

Application
Selection Property
Validation Focus
Enantiopure (S)-C4 synthon synthesis
Enantiomeric identity (optical rotation)
Stereochemical identity verification
Chiral epoxide synthon development
Orthogonal benzyl protection enables selective diol transformation
Epoxide formation selectivity and yield
Dual-enantiomer access from single building block
Inversion pathway (S)→(R) via reported sequence
Inversion efficiency and scalability
Orthogonal protecting group strategy studies
Well-defined stereocenter and benzyl/diol orthogonality
Stereoselective transformation outcomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Benzyloxy-1,2-butanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.